2-(2-Benzyl-2H-tetrazol-5-yl)-phenol
Description
2-(2-Benzyl-2H-tetrazol-5-yl)-phenol is a heterocyclic compound featuring a tetrazole ring substituted with a benzyl group at the N2 position and a phenolic hydroxyl group at the ortho position (Figure 1). The tetrazole moiety confers metabolic stability and hydrogen-bonding capacity, while the benzyl group enhances lipophilicity, influencing bioavailability and target interactions . This compound is synthesized via [3+2] cycloaddition between 2H-azirines and arynes generated in situ from o-(trimethylsilyl)aryl triflates and KF, achieving high regioselectivity for the 2H-tetrazole isomer . Its primary applications include serving as a precursor for indole derivatives in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
2-(2-benzyltetrazol-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-13-9-5-4-8-12(13)14-15-17-18(16-14)10-11-6-2-1-3-7-11/h1-9,19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYDKIFWPPVXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzyl-2H-tetrazol-5-yl)-phenol can be achieved through several synthetic routes. One common method involves the reaction of benzyl azide with phenyl isocyanate to form the tetrazole ring. The reaction typically requires a catalyst such as copper(I) iodide and is carried out under reflux conditions in an appropriate solvent like toluene .
Another approach involves the cyclization of benzyl cyanide with sodium azide in the presence of a strong acid like hydrochloric acid. This method also requires heating and can be performed in a solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzyl-2H-tetrazol-5-yl)-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The tetrazole ring can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitrobenzyl derivatives, halogenated benzyl derivatives.
Scientific Research Applications
2-(2-Benzyl-2H-tetrazol-5-yl)-phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticonvulsant and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2-Benzyl-2H-tetrazol-5-yl)-phenol involves its interaction with specific molecular targets. For example, its anticonvulsant activity may be attributed to its ability to modulate ion channels or neurotransmitter receptors in the brain. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes or receptors with high affinity .
Comparison with Similar Compounds
Reactivity and Functional Group Influence
- Regioselectivity in Alkylation : The 2H-tetrazole isomer (target compound) exhibits higher stability and regioselectivity in alkylation reactions compared to the 1H isomer due to reduced steric hindrance at N2 .
- Tetrazole-Indole Hybrids : The fusion of tetrazole with indole (e.g., 3-(2-benzyl-2H-tetrazol-5-yl)-indole) enhances π-π stacking interactions, making it suitable for targeting aromatic protein pockets .
- Triazole vs. Tetrazole : Triazole analogs (e.g., 4-benzyl-5-(2-fluoro-phenyl)-4H-triazole-3-thiol) exhibit divergent biological profiles due to the thiol group’s nucleophilicity and triazole’s metabolic resistance .
Critical Analysis of Key Differences
- Synthetic Efficiency : The target compound’s synthesis via aryne cycloaddition achieves >90% regioselectivity , whereas 1H-tetrazole isomers require tedious chromatographic separation .
- Solubility vs. Bioactivity: Ester-functionalized analogs (e.g., 4-(2-phenyl-2H-tetrazol-5-yl)benzoate) improve aqueous solubility but reduce membrane permeability compared to the phenolic target compound .
- Thermal Stability : 2H-tetrazoles are more thermally stable than 1H isomers, as demonstrated by differential scanning calorimetry (DSC) studies .
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